molecular formula C21H24ClN3O B11422523 N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methylpropanamide

N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methylpropanamide

Cat. No.: B11422523
M. Wt: 369.9 g/mol
InChI Key: VQNAFHABEDRPCU-UHFFFAOYSA-N
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Description

N-(3-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE is a complex organic compound that features a benzodiazole ring system Benzodiazoles are known for their wide range of biological activities and are often found in pharmaceutical compounds

Preparation Methods

The synthesis of N-(3-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivativesThe final step involves the attachment of the propyl-2-methylpropanamide moiety, which can be done using standard amide coupling reactions under mild conditions .

Chemical Reactions Analysis

N-(3-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the formation of amines or alcohols.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: Its structural similarity to biologically active molecules makes it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar compounds include other benzodiazole derivatives, such as:

  • N-(2-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]propanamide
  • 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol
  • N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitroimidazole}propyl]-2-methylpropanamide

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C21H24ClN3O

Molecular Weight

369.9 g/mol

IUPAC Name

N-[3-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]propyl]-2-methylpropanamide

InChI

InChI=1S/C21H24ClN3O/c1-15(2)21(26)23-13-7-12-20-24-18-10-5-6-11-19(18)25(20)14-16-8-3-4-9-17(16)22/h3-6,8-11,15H,7,12-14H2,1-2H3,(H,23,26)

InChI Key

VQNAFHABEDRPCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl

Origin of Product

United States

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